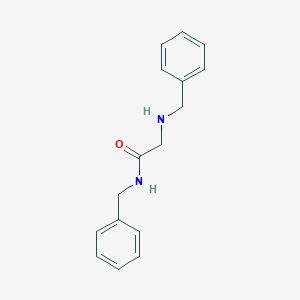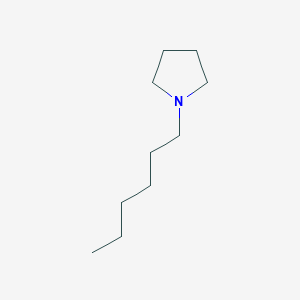
1-Hexylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexylpyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a colorless liquid with a mild odor and is used in various scientific research applications. The compound has gained significant attention due to its potential therapeutic properties and its ability to modulate various biological processes.
Aplicaciones Científicas De Investigación
1-Hexylpyrrolidine has been extensively studied for its potential therapeutic properties. It has been shown to modulate various biological processes, including the immune response, inflammation, and cell proliferation. The compound has also been investigated for its potential use as a drug delivery system and as a tool for studying the structure and function of biological molecules.
Mecanismo De Acción
The mechanism of action of 1-Hexylpyrrolidine is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
1-Hexylpyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Hexylpyrrolidine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in good yield. The compound is also readily available from commercial sources. However, the compound has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for research on 1-Hexylpyrrolidine. One area of interest is its potential use as a drug delivery system. The compound has been shown to have good biocompatibility and can be easily functionalized with various molecules. Another area of interest is its potential use in the treatment of cancer. The compound has been shown to induce apoptosis in cancer cells, and further studies are needed to explore its potential as an anticancer agent. Additionally, more studies are needed to explore the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of 1-Hexylpyrrolidine involves the reaction of 1-bromohexane with pyrrolidine in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
123-13-7 |
|---|---|
Nombre del producto |
1-Hexylpyrrolidine |
Fórmula molecular |
C10H21N |
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
1-hexylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-2-3-4-5-8-11-9-6-7-10-11/h2-10H2,1H3 |
Clave InChI |
OUKZCQQNMWXMNE-UHFFFAOYSA-N |
SMILES |
CCCCCCN1CCCC1 |
SMILES canónico |
CCCCCCN1CCCC1 |
Otros números CAS |
123-13-7 |
Sinónimos |
1-hexylpyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



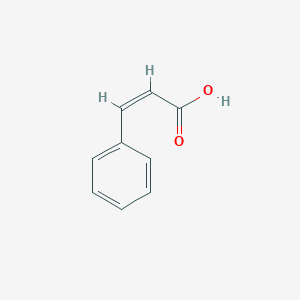
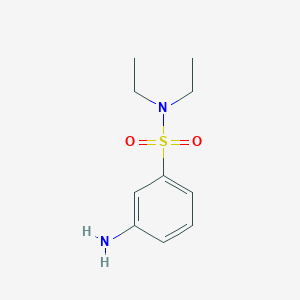
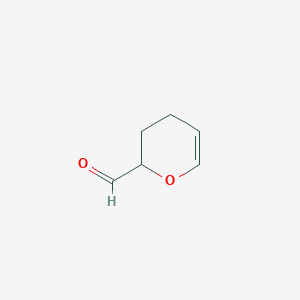
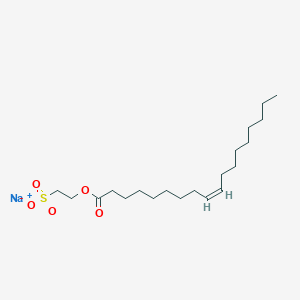
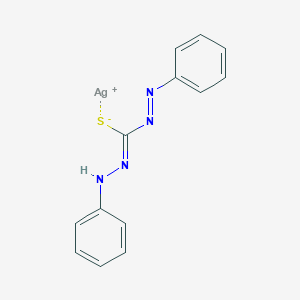
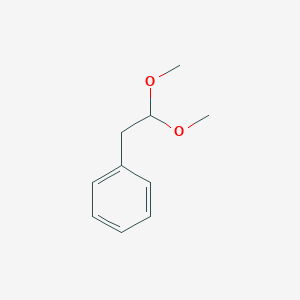
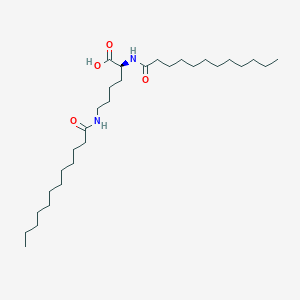
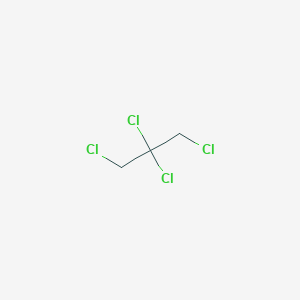
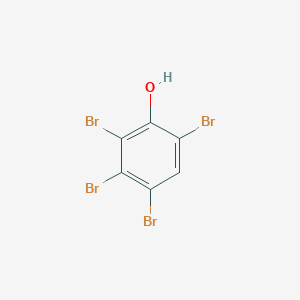
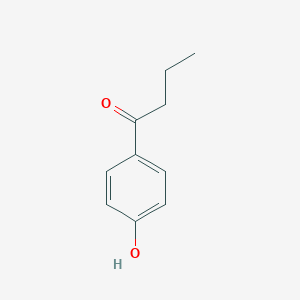

![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)
